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Compound of Interest

Compound Name: GR 64349

Cat. No.: B549517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway activation by

GR 64349, a potent and highly selective tachykinin NK2 receptor agonist. This document

details the mechanism of action, downstream signaling cascades, and physiological effects of

GR 64349, supported by quantitative data, detailed experimental protocols, and visual

diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action
GR 64349 exerts its biological effects through high-affinity binding to and activation of the

tachykinin NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1]

[2] Its selectivity for the NK2 receptor over the NK1 and NK3 receptor subtypes is a key

characteristic, making it a valuable tool for elucidating the specific physiological roles of the

NK2 receptor.[3]

Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of GR 64349 at

human recombinant NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity of GR 64349
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Receptor Radioligand GR 64349 pKi
Reference
Compound

Reference pKi

NK2 [¹²⁵I]-NKA 7.77 ± 0.10
Neurokinin A

(NKA)
~9.2

NK1 [³H]-septide < 5 Substance P ~9.0

Data presented as mean ± SEM. pKi is the negative logarithm of the inhibitory constant (Ki).[1]

[2]

Table 2: Functional Potency of GR 64349 in In Vitro Assays

Assay Receptor
GR 64349
pEC₅₀

Reference
Compound

Reference
pEC₅₀

IP-1

Accumulation
NK2 9.10 ± 0.16

Neurokinin A

(NKA)
~9.5

NK1 5.95 ± 0.80 Substance P ~9.2

Intracellular Ca²⁺

Mobilization
NK2 9.27 ± 0.26

Neurokinin A

(NKA)
~9.8

NK1 6.55 ± 0.16 Substance P ~9.4

cAMP Synthesis NK2 10.66 ± 0.27
Neurokinin A

(NKA)
~9.9

NK1 7.71 ± 0.41 Substance P ~9.1

Data presented as mean ± SEM. pEC₅₀ is the negative logarithm of the half maximal effective

concentration (EC₅₀).[1][2][4]

Signaling Pathways
Activation of the NK2 receptor by GR 64349 initiates downstream signaling through the

coupling of heterotrimeric G-proteins, primarily Gq/11 and Gs.
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GR 64349 Signaling Pathway

Gq/11 Pathway
Upon activation by GR 64349, the NK2 receptor couples to Gq/11 proteins. This leads to the

activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the

endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The

resulting increase in intracellular calcium concentration is a key event in mediating many of the

physiological responses to NK2 receptor activation, including smooth muscle contraction. DAG,

in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which

phosphorylates various downstream targets, further contributing to the cellular response.

Gs Pathway
In addition to Gq/11 coupling, the NK2 receptor can also couple to Gs proteins. Activation of Gs

leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic

AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA

phosphorylates a variety of substrate proteins, thereby modulating their activity and

contributing to the overall cellular response to GR 64349.

In Vivo Effects
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In vivo studies have primarily focused on the prokinetic effects of GR 64349 on smooth muscle,

particularly in the urinary bladder and colon.

Bladder and Colorectal Contraction: Intravenous and subcutaneous administration of GR
64349 has been shown to cause rapid-onset, dose-dependent increases in bladder and

colorectal pressure in animal models.[5][6] This suggests a potential therapeutic application

for conditions characterized by bladder and bowel hypoactivity.

Cardiovascular Profile: A notable characteristic of GR 64349 is its favorable cardiovascular

safety profile compared to less selective NK2 receptor agonists.[5] Studies have shown that

at doses effective in stimulating bladder and colorectal activity, GR 64349 does not cause

significant hypotension, an effect often attributed to the activation of NK1 receptors.[5]

Central Nervous System (CNS): While the primary focus of research has been on the

peripheral effects of GR 64349, the presence of NK2 receptors in the CNS suggests

potential for centrally mediated actions. However, specific in vivo studies detailing the CNS

effects of GR 64349 are limited.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of GR
64349 for the NK2 receptor.
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Radioligand Binding Assay Workflow

Materials:

Cell membranes expressing recombinant human NK2 receptors

[¹²⁵I]-NKA (radioligand)
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GR 64349 (test compound)

Unlabeled Neurokinin A (for non-specific binding determination)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

96-well microplates

Glass fiber filters (e.g., GF/B or GF/C)

Filtration apparatus

Gamma counter

Procedure:

Preparation: Dilute the cell membranes in assay buffer to a final concentration that yields

adequate signal-to-noise ratio. Prepare serial dilutions of GR 64349 in assay buffer. Prepare

a solution of [¹²⁵I]-NKA in assay buffer at a concentration close to its Kd.

Incubation: In a 96-well plate, add in the following order:

50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled NKA

(for non-specific binding) or 50 µL of GR 64349 dilution.

50 µL of [¹²⁵I]-NKA solution.

100 µL of the diluted cell membrane preparation.

Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell

harvester. Wash the filters several times with ice-cold assay buffer to remove unbound

radioligand.

Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the GR 64349
concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calculate the Ki value using the Cheng-Prusoff equation.[7][8][9][10][11]

Inositol Monophosphate (IP-1) Accumulation Assay
(HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure

the accumulation of IP-1, a downstream product of the Gq/11 pathway.[12][13][14][15][16][17]
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IP-1 HTRF Assay Workflow
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Materials:

Cells stably expressing the human NK2 receptor

GR 64349

IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)

Stimulation buffer (containing LiCl)

White 384-well microplates

HTRF-compatible plate reader

Procedure:

Cell Plating: Seed the cells into a 384-well plate at an appropriate density and incubate

overnight.

Stimulation: Remove the culture medium and add the stimulation buffer containing varying

concentrations of GR 64349. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate)

prepared in the lysis buffer to each well.

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

Reading: Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620

nm) using a compatible plate reader.

Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the GR 64349
concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Intracellular Calcium Mobilization Assay
This protocol outlines a fluorescence-based assay to measure changes in intracellular calcium

concentration upon NK2 receptor activation.[18][19][20][21][22]
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Calcium Mobilization Assay Workflow

Materials:

Cells expressing the human NK2 receptor
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GR 64349

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Black-walled, clear-bottom 96-well microplates

Fluorescence plate reader with an injection system

Procedure:

Cell Plating: Seed the cells into the microplate and allow them to adhere overnight.

Dye Loading: Remove the culture medium and add the fluorescent dye solution. Incubate for

a specified time (e.g., 30-60 minutes) at 37°C.

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

Measurement: Place the plate in the fluorescence reader. Measure the baseline

fluorescence for a short period. Inject varying concentrations of GR 64349 and immediately

begin recording the fluorescence intensity over time.

Data Analysis: Determine the peak fluorescence response for each concentration of GR
64349. Plot the peak response against the logarithm of the GR 64349 concentration and fit

the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Cyclic AMP (cAMP) Synthesis Assay (HTRF)
This protocol describes an HTRF assay to measure the synthesis of cAMP, a downstream

product of the Gs pathway.[15][23][24][25][26]
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Materials:

Cells expressing the human NK2 receptor

GR 64349

cAMP HTRF assay kit (containing cAMP-d2 conjugate, anti-cAMP cryptate, and lysis buffer)

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX)

White 384-well microplates

HTRF-compatible plate reader

Procedure:

Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

Stimulation: Remove the culture medium and add the stimulation buffer containing the

phosphodiesterase inhibitor and varying concentrations of GR 64349. Incubate for a

specified time (e.g., 30 minutes) at 37°C.

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate)

prepared in the lysis buffer to each well.

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

Reading: Measure the HTRF signal at the appropriate wavelengths.

Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the GR 64349
concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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